methyl 2-[(2-oxo-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)methyl]-1,3-oxazole-4-carboxylate
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Description
Synthesis Analysis The synthesis of compounds related to “methyl 2-[(2-oxo-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)methyl]-1,3-oxazole-4-carboxylate” involves various synthetic routes, highlighting the diversity in approaches for obtaining complex spirocyclic and heterocyclic structures. For example, Pardali et al. (2021) developed a simple, fast, and cost-effective three-step synthesis method for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, demonstrating a pathway with high yields and minimal purification requirements (Pardali et al., 2021). This illustrates the potential methodologies that could be adapted for the synthesis of similar compounds.
Molecular Structure Analysis The molecular structures of compounds within this chemical family often exhibit complex spirocyclic configurations, which are characterized by their unique 3D arrangements. For instance, the crystalline and molecular structures of similar compounds have been extensively studied using X-ray diffraction, revealing detailed insights into their stereochemistry and conformational dynamics (Silaichev et al., 2012).
Chemical Reactions and Properties The chemical reactivity of these compounds showcases a broad range of interactions and transformations. For example, Silaichev et al. (2012) described reactions leading to 1,7-diazaspiro[4.4]nona-3,8-diene-2,6-diones, providing insights into the reactivity patterns that could be relevant for the target compound (Silaichev et al., 2012).
Future Directions
properties
IUPAC Name |
methyl 2-[(2-oxo-3-phenyl-1,8-diazaspiro[4.5]decan-8-yl)methyl]-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-26-19(25)16-13-27-17(21-16)12-23-9-7-20(8-10-23)11-15(18(24)22-20)14-5-3-2-4-6-14/h2-6,13,15H,7-12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDRCUHODDQAHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)CN2CCC3(CC2)CC(C(=O)N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(2-oxo-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)methyl]-1,3-oxazole-4-carboxylate |
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